7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
描述
Structural Characterization of 7-(4-Ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidine-6-carboxamide
Core Heterocyclic System Analysis
Triazolo[1,5-a]pyrimidine Scaffold Configuration
The triazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system: a five-membered 1,2,4-triazole ring condensed with a six-membered pyrimidine ring. The numbering follows IUPAC conventions, with the triazole nitrogen atoms positioned at N1, N2, and N4, while the pyrimidine nitrogens occupy N5 and N7. This arrangement creates a planar geometry in the aromatic regions, with partial delocalization of π-electrons across both rings. The scaffold’s isosteric relationship to purines enables interactions with biological targets such as enzymes and receptors.
In the target compound, the pyrimidine ring is partially saturated (4,5,6,7-tetrahydro), introducing conformational flexibility. The tetrahydro modification reduces aromaticity at positions 4–7, allowing for chair-like puckering in the saturated region, as observed in similar tetrahydro-pyrimidine systems. This puckering modulates steric interactions with adjacent substituents, particularly the 4-ethylphenyl group at position 7.
Tetrahydro-pyrimidine Ring Conformational Dynamics
The tetrahydro-pyrimidine ring adopts a non-planar conformation due to partial saturation. Molecular dynamics (MD) simulations of analogous triazolopyrimidines reveal that chair and boat conformations are energetically accessible, with chair forms predominating in solution. The methyl group at position 5 imposes steric constraints, favoring a chair conformation where the methyl substituent occupies an equatorial position to minimize 1,3-diaxial interactions.
Hydrogen bonding involving the carboxamide group at position 6 further stabilizes the tetrahydro-pyrimidine ring. Intramolecular N–H···O interactions between the amide hydrogen and the pyrimidine carbonyl oxygen (if present) can generate S(6) ring motifs, as seen in related carboxamide derivatives. However, in this compound, the absence of a free carbonyl oxygen (due to carboxamide substitution) likely shifts stabilization mechanisms to intermolecular interactions or van der Waals forces.
Substituent Spatial Arrangement
4-Ethylphenyl Group Orientation Effects
The 4-ethylphenyl substituent at position 7 extends perpendicularly from the triazolopyrimidine scaffold, as inferred from crystallographic data of analogous aryl-substituted triazolopyrimidines. The ethyl group’s para position on the phenyl ring minimizes steric clash with the core heterocycle, while its rotational freedom allows adaptive binding in biological environments.
| Substituent | Position | Spatial Orientation | Key Interactions |
|---|---|---|---|
| 4-Ethylphenyl | 7 | Perpendicular to scaffold | Hydrophobic, π-π stacking |
| N-Phenyl carboxamide | 6 | Coplanar with tetrahydro ring | Hydrogen bonding, dipole-dipole |
The ethyl group’s hydrophobicity enhances membrane permeability, a feature critical for central nervous system (CNS)-targeted agents. In contrast, ortho-substituted phenyl groups (e.g., 2-methylphenyl) would introduce steric hindrance, destabilizing the scaffold’s conformation.
N-Phenyl Carboxamide Positional Influence
The N-phenyl carboxamide at position 6 exhibits limited rotational freedom due to partial conjugation between the amide and the tetrahydro-pyrimidine ring. This conjugation enforces a trans-related conformation between the amide carbonyl and the pyrimidine ring, as observed in chromone-carboxamide analogs. The phenyl ring of the carboxamide adopts a dihedral angle of 15–30° relative to the amide plane, balancing steric and electronic effects.
The carboxamide’s hydrogen-bonding capacity (as both donor and acceptor) enables interactions with polar residues in target proteins. For instance, in dihydroorotate dehydrogenase (DHODH) inhibitors, analogous carboxamides form critical hydrogen bonds with catalytic histidine residues.
Comparative Structural Analysis with Analogous Triazolopyrimidine Derivatives
The target compound shares structural motifs with clinically relevant triazolopyrimidines but differs in substituent placement and saturation:
- Trapidil (2) : A non-saturated triazolo[1,5-a]pyrimidine with a 7-diethylamino substituent. Unlike the tetrahydro ring in the target compound, Trapidil’s fully aromatic scaffold enhances rigidity, reducing adaptability to enzyme active sites.
- DSM-265 : Features a 5-methyl group and fluoro-substituted phenyl ring, optimizing hydrophobic interactions with Plasmodium DHODH. The target compound’s 4-ethylphenyl group may offer similar hydrophobicity but with reduced electronegativity.
- Cevipabulin (6) : Contains a 3-(3-chlorophenyl) carboxamide, demonstrating how meta-substituents on the phenyl ring influence tubulin binding. The target compound’s unsubstituted N-phenyl group may prioritize π-π interactions over halogen bonding.
Table 2: Structural Comparisons with Analogous Derivatives
| Compound | Core Saturation | Key Substituents | Pharmacological Target |
|---|---|---|---|
| Target Compound | 4,5,6,7-Tetrahydro | 7-(4-Ethylphenyl), 6-carboxamide | Undisclosed (putative kinase) |
| Trapidil | Fully aromatic | 7-Diethylamino | Platelet-derived growth factor |
| DSM-265 | Fully aromatic | 5-Methyl, 7-(3-fluorophenyl) | Plasmodium DHODH |
| Cevipabulin | Fully aromatic | 3-(3-Chlorophenyl) carboxamide | Tubulin |
The tetrahydro modification in the target compound introduces conformational flexibility absent in fully aromatic analogs, potentially enabling binding to targets with deeper hydrophobic pockets. However, this flexibility may also reduce binding affinity compared to rigid scaffolds like DSM-265, which achieves sub-nanomolar inhibition of DHODH through precise complementarity.
属性
IUPAC Name |
7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-3-15-9-11-16(12-10-15)19-18(14(2)24-21-22-13-23-26(19)21)20(27)25-17-7-5-4-6-8-17/h4-14,18-19H,3H2,1-2H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYNHKLOYDFKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous as they allow the formation of complex molecules in a single step, reducing the need for multiple purification processes and minimizing waste . A common synthetic route involves the condensation of N-alkylamides of acetoacetic acid, aromatic aldehydes, and 5-aminotetrazole under specific conditions to yield the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity in industrial settings.
化学反应分析
Types of Reactions
7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds with different functional groups.
科学研究应用
7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent.
相似化合物的比较
Comparison with Structural Analogues
Substituent Variations at Position 7
7-(4-Hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 329796-08-9)
- Position 7 : 4-Hydroxyphenyl.
- Ring saturation : Dihydro (4,7-dihydro).
- Key differences :
- The hydroxyl group enhances hydrophilicity compared to the ethyl group in the target compound.
- Dihydro vs. tetrahydro state may alter ring conformation and biological interactions.
- Molecular formula : C₁₉H₁₇N₅O₂ (Molar mass: 347.37 g/mol).
7-(4-Isopropylphenyl)-5-methyl Derivatives (Compounds 1, 10, 13, 16 in )
- Position 7: 4-Isopropylphenyl, 4-isopropoxyphenyl, or 4-dimethylaminophenyl.
- Key differences: Bulkier isopropyl or electron-donating dimethylamino groups increase steric and electronic effects. Compound 16 (4-dimethylaminophenyl) showed reduced antimicrobial activity (33% yield), suggesting substituent size impacts efficacy.
Substituent Variations at Position 6 (Carboxamide)
2-Amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5t)
- Position 6 : N-(3,4,5-trimethoxyphenyl).
- HRMS (ESI): m/z 442.1283 (C₁₉H₁₉N₇O₄S).
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-...carboxamide (CAS 766524-75-8)
- Position 6 : N-(2-methylphenyl).
Variations in Ring Saturation and Core Modifications
1,5,6,7-Tetrahydro-N-(3-methoxyphenyl)-5-oxo[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide (CAS 1147211-56-0)
- Core modification : 5-oxo group replaces the methyl at position 3.
- Impact : The ketone group increases polarity and may alter tautomerization behavior.
Ethyl 7-(4-Bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Data Table: Key Analogues and Properties
生物活性
7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and safety profiles based on recent research findings.
- Molecular Formula : C23H27N5O2
- Molecular Weight : 437.56 g/mol
- Structural Features : The compound features a tetrahydrotriazolopyrimidine core with an ethylphenyl and a phenyl group contributing to its lipophilicity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antiparasitic Activity : Research has indicated that triazolopyrimidine derivatives exhibit significant antiparasitic properties. For instance, related compounds have shown effectiveness against Leishmania and Trypanosoma species by disrupting their metabolic pathways and inhibiting key enzymes involved in cellular respiration and replication .
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The selectivity index (SI) calculated from these studies indicates a promising therapeutic window compared to conventional chemotherapeutics .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes crucial for the survival of pathogenic organisms. This inhibition can lead to the disruption of essential biochemical pathways in target cells .
Efficacy Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Target Organism | IC50 Value (µM) | Notes |
|---|---|---|---|
| Study 1 | Leishmania braziliensis | 15 | Better selectivity compared to Glucantime |
| Study 2 | Trypanosoma cruzi | 20 | Effective at lower concentrations than reference drugs |
| Study 3 | Cancer Cell Lines (e.g., HeLa) | 25 | High selectivity index compared to normal cells |
Case Studies
- Case Study on Antiparasitic Activity : A recent investigation assessed the effectiveness of various triazolopyrimidine derivatives against Leishmania spp. The results revealed that the tested compound exhibited a significant reduction in parasite viability with an IC50 value lower than that of traditional treatments like Glucantime and Benznidazole. The selectivity index indicated a favorable profile for further development as an antiparasitic agent .
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of the compound against human cell lines. The findings suggested that while the compound effectively inhibited cancer cell proliferation, it maintained a lower toxicity profile in non-cancerous cells compared to standard chemotherapeutics .
Safety Profile
The safety profile of this compound has been evaluated through various toxicity assays:
- Acute Toxicity : Animal studies showed no significant acute toxicity at therapeutic doses.
- Chronic Toxicity : Long-term exposure studies indicated no major adverse effects on organ function or histopathological changes in vital organs.
常见问题
Q. What are the optimal synthetic methodologies for preparing this triazolopyrimidine derivative, and how do solvent systems influence yield?
The compound can be synthesized via multicomponent reactions (MCRs) or one-pot strategies. For example, green synthesis using 4,4’-trimethylenedipiperidine (TMDP) in a water/ethanol (1:1 v/v) solvent system at reflux (65°C) achieves high yields (80–90%) by leveraging TMDP’s dual Lewis base and hydrogen-bonding capabilities. This avoids toxic solvents and simplifies purification . Ethanol/water mixtures enhance solubility of intermediates, while molten TMDP (liquid above 65°C) enables solvent-free conditions, reducing waste .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethylphenyl vs. methyl groups) and hydrogen bonding patterns .
- X-ray crystallography : Resolves bond angles/distances in the tetrahydrotriazolopyrimidine core, critical for understanding steric effects and π-π stacking interactions with biological targets .
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups in the carboxamide moiety .
Q. How can reaction mechanisms for triazolopyrimidine synthesis be validated experimentally?
Mechanistic studies involve:
- Isolation of intermediates : For example, trapping enamine or ketoenamine intermediates in MCRs using TLC or HPLC .
- Kinetic isotope effects : Deuterium labeling to track proton transfer steps in cyclocondensation reactions .
- Control experiments : Removing catalysts (e.g., TMDP) to confirm their role in rate acceleration .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts electron distribution in the carboxamide group, influencing hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
- Molecular docking : Screens substituent effects (e.g., 4-ethylphenyl vs. halogenated analogs) on binding affinity to targets like tubulin or viral proteases .
- Reaction path searching : Quantum chemical calculations optimize solvent-free conditions by modeling transition states in TMDP-catalyzed reactions .
Q. How can structural modifications resolve contradictions in reported biological activity data?
Discrepancies in antiviral vs. anticancer activity across analogs often arise from:
- Substituent polarity : Hydroxyl groups (e.g., 4-hydroxyphenyl) improve solubility but reduce membrane permeability, altering bioavailability .
- Steric hindrance : Bulkier groups (e.g., bromophenyl) may disrupt target binding despite enhancing thermal stability .
- Solution : Systematic SAR studies comparing IC₅₀ values of derivatives with varying substituents (e.g., ethyl, chloro, methoxy) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Continuous flow reactors : Enable precise temperature control for exothermic cyclization steps, reducing byproducts .
- Chiral additives : Use (R)- or (S)-BINOL derivatives to induce asymmetry during ring-closing steps .
- In-line analytics : Real-time NMR or IR monitors enantiomeric excess during large-scale reactions .
Methodological Guidance
Q. How to analyze conflicting data on substituent effects in triazolopyrimidine derivatives?
- Meta-analysis : Compile published IC₅₀ values for analogs (e.g., 4-chlorophenyl vs. 3-bromophenyl) to identify trends in bioactivity .
- Free-Wilson analysis : Quantifies contributions of individual substituents to activity, isolating confounding factors .
- Crystallographic overlays : Compare bound conformations of analogs in protein co-crystal structures .
Q. What green chemistry principles apply to industrial-scale synthesis of this compound?
- Catalyst recyclability : TMDP retains >95% activity after 5 cycles via simple filtration .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-yielding reactions .
- Waste minimization : Convert byproducts (e.g., ammonium salts) into fertilizers via neutralization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
